5-(3-bromophenyl)-1-methyl-1H-pyrazole 5-(3-bromophenyl)-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 425379-69-7
VCID: VC2393653
InChI: InChI=1S/C10H9BrN2/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,1H3
SMILES: CN1C(=CC=N1)C2=CC(=CC=C2)Br
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1 g/mol

5-(3-bromophenyl)-1-methyl-1H-pyrazole

CAS No.: 425379-69-7

Cat. No.: VC2393653

Molecular Formula: C10H9BrN2

Molecular Weight: 237.1 g/mol

* For research use only. Not for human or veterinary use.

5-(3-bromophenyl)-1-methyl-1H-pyrazole - 425379-69-7

Specification

CAS No. 425379-69-7
Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
IUPAC Name 5-(3-bromophenyl)-1-methylpyrazole
Standard InChI InChI=1S/C10H9BrN2/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,1H3
Standard InChI Key RIYUQLBSAMXENJ-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CC(=CC=C2)Br
Canonical SMILES CN1C(=CC=N1)C2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Properties

5-(3-Bromophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound containing a five-membered pyrazole ring with two nitrogen atoms. The compound possesses a bromophenyl group at the 5-position of the pyrazole ring and a methyl group attached to one of the nitrogen atoms. Its chemical identity is defined by several key parameters that distinguish it from related compounds and isomers.

Chemical Identifiers

ParameterValue
CAS Number425379-69-7
Molecular FormulaC₁₀H₉BrN₂
Molecular Weight237.1 g/mol
MDL NumberMFCD09065005
InChI KeyRIYUQLBSAMXENJ-UHFFFAOYSA-N
IUPAC Name5-(3-bromophenyl)-1-methylpyrazole
SMILESCN1C(=CC=N1)C2=CC(=CC=C2)Br
PubChem CID22329560

These identifiers uniquely distinguish 5-(3-bromophenyl)-1-methyl-1H-pyrazole from its isomers and related compounds . The molecular formula C₁₀H₉BrN₂ indicates the presence of ten carbon atoms, nine hydrogen atoms, two nitrogen atoms, and one bromine atom, creating a structure with specific chemical reactivity and physical properties.

Structural Characteristics

The structure of 5-(3-bromophenyl)-1-methyl-1H-pyrazole consists of three main components:

  • A pyrazole heterocycle: A five-membered aromatic ring containing two adjacent nitrogen atoms

  • A 3-bromophenyl substituent: Connected at the 5-position of the pyrazole ring

  • A methyl group: Attached to the N1 position of the pyrazole ring

This structural arrangement contributes to the compound's stability, reactivity patterns, and potential biological activities. The position of the bromine atom at the meta position (3-position) of the phenyl ring is a distinguishing feature that affects the electronic distribution and reactivity of the molecule .

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-(3-bromophenyl)-1-methyl-1H-pyrazole is essential for its characterization, handling, and application in various chemical processes.

Physical Properties

The compound is typically available as a solid with specific physical characteristics that facilitate its identification and usage in laboratory settings.

PropertyDescription
Physical StateSolid
AppearanceNot explicitly described in sources, likely a crystalline solid
Purity (Commercial)Available at 97% purity
PackagingTypically supplied in amber glass bottles in quantities of 250 mg, 1 g, or 5 g

These physical properties make 5-(3-bromophenyl)-1-methyl-1H-pyrazole suitable for laboratory research and small-scale synthesis applications .

Chemical Reactivity

While specific reactivity data for 5-(3-bromophenyl)-1-methyl-1H-pyrazole is limited in the provided sources, its structure suggests several potential reactivity patterns characteristic of substituted pyrazoles:

  • The pyrazole ring typically exhibits aromatic character with delocalized π electrons

  • The bromine substituent on the phenyl ring serves as a potential site for various coupling reactions (e.g., Suzuki, Sonogashira)

  • The N-methyl group may influence the basicity of the pyrazole nitrogen atoms

The bromophenyl group likely contributes to the compound's electronic properties through inductive and resonance effects, potentially influencing its reactivity in substitution and addition reactions .

Synthetic Approaches

Isomer Distinction

It is important to distinguish 5-(3-bromophenyl)-1-methyl-1H-pyrazole from its isomer 3-(3-bromophenyl)-1-methyl-1H-pyrazole. The synthesis of the 3-substituted isomer involves:

  • Treatment of 3-(3-bromo-phenyl)-1H-pyrazole with sodium hydride in THF at 0°C

  • Addition of iodomethane followed by warming to room temperature

  • Extraction with ethyl acetate and purification to obtain the product

These approaches highlight the importance of regiocontrol in the synthesis of specifically substituted pyrazoles to obtain the desired 5-substituted variant rather than the 3-substituted isomer.

Analytical Characterization

Analytical data for 5-(3-bromophenyl)-1-methyl-1H-pyrazole helps confirm its identity and purity for research applications.

Comparative Analysis with Structural Isomers

Understanding the differences between 5-(3-bromophenyl)-1-methyl-1H-pyrazole and its structural isomers is crucial for proper identification and application.

Comparison with 3-(3-Bromophenyl)-1-methyl-1H-pyrazole

The 3-substituted isomer (CAS: 425379-68-6) differs from the 5-substituted compound in several key aspects:

Feature5-(3-bromophenyl)-1-methyl-1H-pyrazole3-(3-bromophenyl)-1-methyl-1H-pyrazole
CAS Number425379-69-7425379-68-6
StructureBromophenyl at position 5 of pyrazoleBromophenyl at position 3 of pyrazole
SynthesisLimited information availableDocumented synthesis from 3-(3-bromo-phenyl)-1H-pyrazole
ReactivityPotentially different due to positional isomerismDocumented in literature with specific reaction profiles

These structural differences can lead to distinct chemical and potentially biological properties, making precise identification essential for research applications .

Other Related Derivatives

Several structurally related compounds have been documented in the literature:

  • 3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol: Contains an additional hydroxyl group at the 5-position

  • 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole: Features a bromophenyl group at a different position and additional methyl substitution

  • Various other bromophenyl-substituted pyrazoles with different substitution patterns

These related compounds demonstrate the structural diversity within this chemical family and highlight the importance of precise characterization.

SpecificationValue
Minimum Purity96.5%
Maximum Purity100.0%
Typical Assay97%
Available Quantities250 mg, 1 g, 5 g
PackagingAmber Glass Bottle

These specifications ensure adequate quality for research and synthetic applications .

Future Research Directions

Research on 5-(3-bromophenyl)-1-methyl-1H-pyrazole could be expanded in several promising directions.

Synthetic Methodology Development

Developing improved synthetic routes with:

  • Higher regioselectivity

  • Improved yields

  • More environmentally friendly conditions

  • Scale-up potential for larger production

Structural Modifications and SAR Studies

Exploration of structural modifications could lead to compounds with enhanced properties:

  • Substitution of the bromine with other functional groups

  • Modification of the pyrazole ring

  • Investigation of different substituents at the N-methyl position

  • Structure-activity relationship studies if biological activities are identified

These research directions could expand the utility of 5-(3-bromophenyl)-1-methyl-1H-pyrazole in various scientific and industrial applications.

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